2-[(methylcarbamoyl)methoxy]acetic acid
Description
2-[(Methylcarbamoyl)methoxy]acetic acid is a carboxylic acid derivative featuring a methylcarbamoyl-substituted methoxy group. The carbamate group in this compound may confer hydrolytic stability or bioactivity, depending on the substituents and environment.
Properties
IUPAC Name |
2-[2-(methylamino)-2-oxoethoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-6-4(7)2-10-3-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINPPNBEUXMDDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601266083 | |
| Record name | 2-[2-(Methylamino)-2-oxoethoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601266083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63449-71-8 | |
| Record name | 2-[2-(Methylamino)-2-oxoethoxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63449-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(Methylamino)-2-oxoethoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601266083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(methylcarbamoyl)methoxy]acetic acid can be achieved through several methods. One common approach involves the reaction of monochloroacetic acid with sodium methoxide in methanol, followed by the addition of methyl isocyanate. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 2-4 hours. The product is then purified through recrystallization or distillation.
Industrial Production Methods: On an industrial scale, the production of this compound often involves the oxidation of methyl glycol with air or oxygen in the presence of platinum catalysts. This process is carried out in an aqueous solution at a pH value of ≤ 7 and temperatures around 50°C, yielding high purity product with efficient space-time yields .
Chemical Reactions Analysis
Types of Reactions: 2-[(Methylcarbamoyl)methoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[(Methylcarbamoyl)methoxy]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(methylcarbamoyl)methoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For instance, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to its antimicrobial effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and analysis compare 2-[(methylcarbamoyl)methoxy]acetic acid with key analogs based on molecular structure, functional groups, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Functional Group and Reactivity Comparison
- Carbamate vs. Ether : The target compound’s carbamate group (CH₃NHCO-O-) distinguishes it from simpler ether-containing analogs like 2-(2-methoxyethoxy)acetic acid . Carbamates are typically more hydrolytically stable than esters but less stable than ethers, enabling controlled reactivity in drug delivery systems .
- Aromatic vs. Aliphatic Substituents: Analogs such as 2-methoxyphenoxyacetic acid and 2-{4-[(5-chlorothiophen-2-yl)methoxy]phenyl}acetic acid (CAS: 858745-03-6) incorporate aromatic rings, which enhance rigidity and may improve binding affinity in pharmaceutical targets .
Physicochemical Properties
- Molecular Weight and Solubility: The target compound (MW 163.13) is smaller than aromatic derivatives (e.g., MW 343.42 for [2-(2-dibenzylaminoethoxy)ethoxy]acetic acid), suggesting higher aqueous solubility. However, the carbamate group may reduce solubility compared to purely ether-linked analogs .
- Hazards : 2-(2-Methoxyethoxy)acetic acid is classified as a skin corrosive (Category 1B; H314) , while carbamate-containing compounds may exhibit neurotoxic effects depending on substitution patterns.
Biological Activity
2-[(Methylcarbamoyl)methoxy]acetic acid, with the CAS number 63449-71-8, is a compound that has garnered interest in various biological and pharmaceutical research domains. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on current literature.
The compound is characterized by the presence of a methylcarbamoyl group and a methoxy group attached to an acetic acid backbone. This structural configuration suggests potential interactions with biological targets, which can lead to various pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body.
- Target Interactions : Similar compounds have shown the ability to inhibit enzymes critical for cellular processes such as DNA replication and protein synthesis. This may lead to reduced cell proliferation in microbial and cancerous cells.
- Biochemical Pathways : The compound may influence several metabolic pathways, potentially participating in the synthesis of biologically active metabolites. For instance, it could be involved in pathways related to inflammation or immune response modulation.
Biological Activity
Research has indicated that compounds structurally related to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, similar to other benzimidazole derivatives known for their efficacy against various pathogens.
- Anti-inflammatory Effects : The compound's potential to modulate inflammatory responses has been noted, making it a candidate for further investigation in treating inflammatory diseases.
- Anticancer Potential : There is emerging evidence that compounds with similar structures may exhibit cytotoxic effects against cancer cells, suggesting that this compound could also possess anticancer properties.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
Case Studies and Research Findings
Several studies have highlighted the biological implications of similar compounds:
- Antimicrobial Studies : A study investigating benzimidazole derivatives found significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be effective in treating bacterial infections.
- Anti-inflammatory Research : In vitro studies demonstrated that related compounds could downregulate pro-inflammatory cytokines in macrophages, indicating potential use in inflammatory conditions.
- Cytotoxicity Assays : Research on structurally similar molecules has shown promising results in inhibiting tumor cell growth in various cancer models, warranting further exploration into the anticancer effects of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
